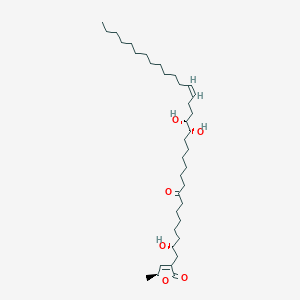
Venezenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Venezenin is a natural product found in Xylopia aromatica with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Venezenin has been studied for its cytotoxic effects against various cancer cell lines. Notably, research has demonstrated that it exhibits potent cytotoxicity against the HT-29 colon cancer cell line. This effect was observed through microscopy studies that indicated significant cell death at certain concentrations of the extract containing this compound .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have indicated that extracts containing this compound can inhibit the growth of various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .
Mitochondrial Function Inhibition
Research indicates that this compound inhibits oxygen uptake in rat liver mitochondria, suggesting its role in mitochondrial function modulation. This property may have implications for metabolic disorders and conditions related to mitochondrial dysfunction .
Case Study 1: Cytotoxic Effects on Cancer Cells
In a study conducted to evaluate the cytotoxic effects of this compound on the HT-29 colon cancer cell line, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The findings are summarized in Table 1 below:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
This study highlights the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Study 2: Antimicrobial Efficacy
Another significant study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results are presented in Table 2:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Salmonella typhimurium | 18 |
These results indicate that this compound possesses notable antimicrobial properties, suggesting its potential use in developing new antibiotics or antimicrobial treatments.
Biochemical Mechanisms
The biochemical mechanisms underlying the actions of this compound are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate these mechanisms fully and explore possible synergistic effects with other therapeutic agents.
Eigenschaften
Molekularformel |
C37H66O6 |
|---|---|
Molekulargewicht |
606.9 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-[(Z,2R,15R,16R)-2,15,16-trihydroxy-8-oxodotriacont-19-enyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-35(40)36(41)28-23-17-16-19-24-33(38)25-20-18-21-26-34(39)30-32-29-31(2)43-37(32)42/h14-15,29,31,34-36,39-41H,3-13,16-28,30H2,1-2H3/b15-14-/t31-,34+,35+,36+/m0/s1 |
InChI-Schlüssel |
CPMBETMZGIWCGO-GSCSMLAHSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCC(=O)CCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCC=CCCC(C(CCCCCCC(=O)CCCCCC(CC1=CC(OC1=O)C)O)O)O |
Synonyme |
venezenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















